molecular formula C13H22BF3KNO2 B13593438 Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-1-azaspiro[4.4]nonan-7-yl)trifluoroborate

Cat. No.: B13593438
M. Wt: 331.23 g/mol
InChI Key: JULUYUQZAXHLTA-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a trifluoroborate group and a tert-butoxycarbonyl-protected amine. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide typically involves multiple steps. One common approach starts with the preparation of the spirocyclic amine intermediate. This intermediate is then reacted with tert-butoxycarbonyl chloride to introduce the tert-butoxycarbonyl protecting group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines.

    Deprotection Reactions: Acidic reagents like trifluoroacetic acid are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amine, while coupling reactions result in the formation of new carbon-carbon bonds.

Scientific Research Applications

Potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide involves its interaction with specific molecular targets. The trifluoroborate group can participate in various chemical reactions, while the spirocyclic structure provides stability and unique reactivity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-1-azaspiro[4.4]nonan-7-yl}trifluoroboranuide is unique due to its specific spirocyclic structure and the combination of functional groups. This uniqueness imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C13H22BF3KNO2

Molecular Weight

331.23 g/mol

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonan-8-yl]boranuide

InChI

InChI=1S/C13H22BF3NO2.K/c1-12(2,3)20-11(19)18-8-4-6-13(18)7-5-10(9-13)14(15,16)17;/h10H,4-9H2,1-3H3;/q-1;+1

InChI Key

JULUYUQZAXHLTA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCC2(C1)CCCN2C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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